molecular formula C10H22Cl2N4O B1424891 1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride CAS No. 1305711-94-7

1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride

Cat. No. B1424891
M. Wt: 285.21 g/mol
InChI Key: WIBQZNVONIQOLQ-UHFFFAOYSA-N
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Description

“1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride” is a chemical compound. It is related to “4-Methyl-1-piperazinecarbonyl chloride”, which has a molecular weight of 199.08 . It is also related to “1-(1-Methyl-4-piperidinyl)piperazine”, which has a molecular weight of 183.29 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1-piperazinecarbonyl chloride” is represented by the SMILES string Cl [H].CN1CCN (CC1)C (Cl)=O . The molecular structure of “1-(1-Methyl-4-piperidinyl)piperazine” is represented by the SMILES string CN1CCC (CC1)N2CCNCC2 .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. They include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1-piperazinecarbonyl chloride” include a melting point of 225-228 °C (lit.) . The refractive index of “1-(1-Methyl-4-piperidinyl)piperazine” is n20/D 1.508 .

Scientific Research Applications

Safety And Hazards

“4-Methyl-1-piperazinecarbonyl chloride” is classified as Skin Corr. 1B under hazard classifications. It has the signal word “Danger” and the hazard statement H314 .

Future Directions

The future directions of research on “1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Their potential applications in various fields, such as pharmaceuticals, could also be investigated .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O.2ClH/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQZNVONIQOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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